N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide
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Description
“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide” is a novel compound that has been synthesized and studied for its potential biological applications . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .
Synthesis Analysis
The synthesis of this compound involves the design and creation of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” were confirmed by their physicochemical properties and spectroanalytical data . Detailed information about specific properties like melting point, boiling point, density, molecular formula, molecular weight, etc., is not available in the retrieved resources.Scientific Research Applications
Medicinal Chemistry and Biological Activities
In the realm of medicinal chemistry, compounds structurally related to N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide have been explored for their potential biological activities. For instance, derivatives of bromophenol, a core component in the target compound, have been synthesized and investigated for their cytotoxic and antimicrobial properties. Notably, bromophenol derivatives from the red alga Rhodomela confervoides exhibited significant inactivity against several human cancer cell lines and microorganisms, suggesting selective biological interactions that could inform drug discovery efforts (Zhao et al., 2004).
Moreover, novel quinazoline derivatives incorporating sulfonamide groups have been synthesized, demonstrating potent diuretic and antihypertensive activities in pharmacological studies. This highlights the potential of incorporating the sulfonamide moiety, as found in the compound of interest, into therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).
Material Science and Polymer Applications
In material science, the sulfone group present in this compound provides a foundation for developing high-performance polymers. Research has shown that poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, derived from similar sulfone-containing monomers, exhibit excellent proton conductivity and mechanical strength, making them suitable for fuel cell applications (Wang et al., 2012). Such advancements underscore the relevance of sulfone-based compounds in creating materials with specialized functionalities.
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO4S/c1-26-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)27(24,25)18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSSPOCCRGSCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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